molecular formula C11H13BrO B1380470 1-(3-Bromo-5-isopropylphenyl)ethanone CAS No. 1782470-88-5

1-(3-Bromo-5-isopropylphenyl)ethanone

Cat. No.: B1380470
CAS No.: 1782470-88-5
M. Wt: 241.12 g/mol
InChI Key: GVJNBGPRRRHQGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromo-5-isopropylphenyl)ethanone is an organic compound with the molecular formula C11H13BrO and a molecular weight of 241.13 g/mol . It is a brominated derivative of phenyl ethanone, characterized by the presence of a bromo group at the 3-position and an isopropyl group at the 5-position of the phenyl ring. This compound is used in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Bromo-5-isopropylphenyl)ethanone can be synthesized through several methods. One common approach involves the bromination of 3-isopropylacetophenone using bromine or a brominating agent such as 1,3-dibromo-5,5-dimethylhydantoin (DBH) in the presence of an oxidant . The reaction typically proceeds in an organic solvent like ethanol or tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using similar reagents and conditions as described above. The choice of solvent, temperature, and reaction time can be optimized to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromo-5-isopropylphenyl)ethanone undergoes various chemical reactions, including:

    Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines, often in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl ethanones with various functional groups replacing the bromo group.

    Oxidation Reactions: Products include carboxylic acids or other oxidized derivatives.

    Reduction Reactions: Products include alcohols or other reduced derivatives.

Scientific Research Applications

1-(3-Bromo-5-isopropylphenyl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is used in biochemical studies to investigate the effects of brominated compounds on biological systems.

    Medicine: It is explored for its potential pharmacological properties and as a building block in drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-isopropylphenyl)ethanone depends on its specific application. In biochemical studies, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the bromo group can influence the compound’s reactivity and binding affinity to these targets.

Comparison with Similar Compounds

1-(3-Bromo-5-isopropylphenyl)ethanone can be compared with other similar compounds, such as:

    1-(3-Bromo-4-isopropylphenyl)ethanone: Differing by the position of the isopropyl group, which can affect its reactivity and applications.

    1-(3-Bromo-5-methylphenyl)ethanone: Differing by the presence of a methyl group instead of an isopropyl group, which can influence its physical and chemical properties.

    1-(3-Chloro-5-isopropylphenyl)ethanone: Differing by the presence of a chloro group instead of a bromo group, which can affect its reactivity and applications.

Properties

IUPAC Name

1-(3-bromo-5-propan-2-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrO/c1-7(2)9-4-10(8(3)13)6-11(12)5-9/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJNBGPRRRHQGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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